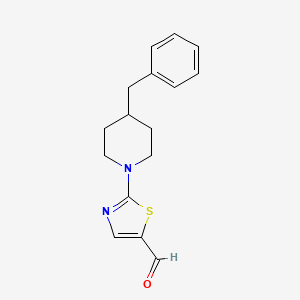

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde" is not directly described in the provided papers. However, the papers do discuss related compounds and their structures, which can provide insights into the synthesis, molecular structure, and chemical properties of similar thiazole derivatives. For instance, the synthesis and crystal structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, is detailed, indicating the potential for similar intermolecular interactions in the compound of interest .

Synthesis Analysis

The papers provided do not directly address the synthesis of "2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde," but they do offer insights into the synthesis of structurally related compounds. For example, the reaction of 5-benzylidene-2,4-thiazolidinediones with formaldehyde is described, leading to the formation of 3-hydroxymethyl-5-benzylidene-2,4-thiazolidenediones in high yields . This suggests that similar synthetic routes could be explored for the synthesis of the compound , potentially involving the use of formaldehyde or related reagents.

Molecular Structure Analysis

While the exact molecular structure of "2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde" is not provided, the molecular structure of a similar compound is described, which crystallizes in the monoclinic space group with specific cell parameters and is stabilized by various intermolecular interactions . These details can be indicative of the types of interactions and structural conformations that might be expected for the compound of interest.

Chemical Reactions Analysis

The papers do not discuss the chemical reactions of "2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde" specifically. However, they do provide information on the reactivity and tautomerism of related azolidines and azomethines, which could be relevant to understanding the chemical behavior of thiazole derivatives . The photo- and thermochromic transformations of acylated N-alkylimines are particularly noteworthy, as they suggest potential reactivity under light or heat that could be applicable to the compound .

Physical and Chemical Properties Analysis

The provided papers do not directly report on the physical and chemical properties of "2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde." However, by examining the properties of structurally related compounds, such as their crystal structures, intermolecular interactions, and spectroscopic data, one can infer that the compound of interest may exhibit similar properties . For example, the crystal structure information suggests potential solid-state properties, while spectroscopic data from related compounds can provide clues about the electronic structure and functional groups present in the compound .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

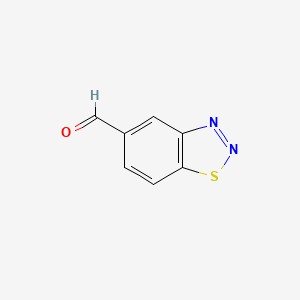

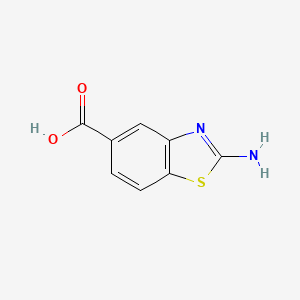

The exploration of thiazole derivatives, including compounds similar to 2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde, has been a focal point in medicinal chemistry due to their broad spectrum of pharmacological activities. For instance, benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These derivatives are synthesized through a cyclocondensation reaction involving carboxylic acid and 2-aminothiophenol. Studies have shown that certain synthesized compounds exhibited significant anti-inflammatory activity compared to standard references, along with potential antioxidant activity against various reactive species. This suggests that benzofused thiazole derivatives could serve as templates for the development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Chemical Properties and Applications

Research on the structural properties and applications of thiazole derivatives has revealed their versatile role in chemistry. For example, benzothiazole and its derivatives have shown a variety of biological activities, and their conjugate systems have been explored as potential chemotherapeutics. The modification of the benzothiazole scaffold and the development of its conjugates have been extensively studied, highlighting the importance of these compounds in drug discovery and development. Benzothiazole derivatives have been evaluated for their antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities, demonstrating the scaffold’s potential as a cornerstone in medicinal chemistry (Ahmed et al., 2012).

Role in Organic Optoelectronics

Benzothiazole derivatives have also found applications in the field of organic optoelectronics. The structural uniqueness of these compounds, especially when fused with benzene rings, has led to the exploration of their use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other electronic devices. Their electronic properties, such as luminescence and electroluminescence, are of particular interest for developing novel materials for optoelectronic applications. This highlights the versatility of benzothiazole derivatives beyond pharmacological activities, extending their utility to materials science and engineering (Lipunova et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c19-12-15-11-17-16(20-15)18-8-6-14(7-9-18)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIMEHYUGUTTTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC=C(S3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594724 |

Source

|

| Record name | 2-(4-Benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde | |

CAS RN |

886362-09-0 |

Source

|

| Record name | 2-(4-Benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)

![2-Bromothieno[3,2-c]pyridine](/img/structure/B1288045.png)

![7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1288060.png)

![2-Bromo-1-[4-(2-furyl)phenyl]ethanone](/img/structure/B1288067.png)

![[3-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1288068.png)